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Compound Name: 1-(alpha-L-Threofuranosyl)thymine

Cat. No.: B12395248 Get Quote

In the landscape of synthetic nucleic acid analogs, Threose Nucleic Acid (TNA) and Peptide

Nucleic Acid (PNA) have emerged as prominent tools for researchers in diagnostics,

therapeutics, and drug development. Their unique chemical structures confer properties that

often surpass those of natural DNA and RNA, such as enhanced stability and binding affinity.

This guide provides an objective comparison of TNA and PNA, supported by experimental data,

to aid researchers in selecting the optimal analog for their specific applications.

Structural and Physicochemical Properties: A Head-
to-Head Comparison
The fundamental difference between TNA and PNA lies in their backbone structures. TNA

incorporates a four-carbon threose sugar in its backbone, connected by phosphodiester bonds.

In contrast, PNA possesses a charge-neutral polyamide backbone composed of repeating N-

(2-aminoethyl)glycine units, to which the nucleobases are attached. These distinct backbones

are the primary determinants of their unique properties.

Natural DNA/RNA

Threose Nucleic Acid (TNA)
Backbone: Threose sugar-phosphate

Charge: Negative
Linkage: 3'-2' Phosphodiester

Peptide Nucleic Acid (PNA)
Backbone: Polyamide (N-(2-aminoethyl)glycine)

Charge: Neutral
Linkage: Peptide bonds

DNA/RNA
Backbone: Deoxyribose/Ribose-phosphate

Charge: Negative
Linkage: 5'-3' Phosphodiester
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Caption: Structural differences between TNA, PNA, and natural DNA/RNA.

Data Presentation: A Quantitative Look at TNA and PNA
Properties
The following table summarizes key quantitative data for TNA and PNA based on available

experimental findings. It is important to note that these values can be influenced by sequence

composition, length, and experimental conditions.

Property TNA PNA
DNA/RNA (for
comparison)

Backbone Structure
α-L-threofuranosyl

sugar-phosphate

N-(2-

aminoethyl)glycine

polyamide

Deoxyribose/Ribose-

phosphate

Charge Negative Neutral Negative

Melting Temperature

(Tm) of 10-mer duplex

with DNA

~20-36 °C (highly

dependent on purine

content)[1]

~38-67 °C[2][3] ~30-53 °C[2]

Binding Affinity (Kd)
Not widely reported in

direct comparison.

Can reach low

nanomolar (nM) range

(e.g., ~5 nM for a 15-

mer PNA to DNA)[4].

Varies widely

depending on

sequence and

structure.

Nuclease Resistance

Highly resistant to

degradation by

various nucleases and

in human serum.[5][6]

Highly resistant to

both nuclease and

protease degradation.

[7][8]

Susceptible to

degradation by

nucleases.

pH Stability

Significantly more

resistant to acid-

mediated degradation

than DNA and RNA.[6]

Stable over a wide pH

range.[7]

Prone to depurination

in acidic conditions.
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Key Applications in Research and Drug
Development
Both TNA and PNA have demonstrated significant potential across a range of applications,

driven by their enhanced stability and binding characteristics.

Diagnostics
PNA has been extensively utilized in the development of diagnostic probes, particularly for

Fluorescence In Situ Hybridization (PNA-FISH). The neutral backbone of PNA allows for rapid

and specific hybridization to target DNA or RNA sequences within cells, resulting in low

background signals.[7]

TNA is also a promising candidate for diagnostic applications. Its high stability and ability to

form stable duplexes with natural nucleic acids make it suitable for the development of robust

probes for detecting specific genetic markers.
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Probe Preparation

Hybridization Assay

Detection

Design TNA/PNA Probe
(complementary to target sequence)

Synthesize and Label Probe
(e.g., with a fluorophore)

Hybridize Probe to Target
(in situ)

Prepare Biological Sample
(e.g., cells, tissue)

Wash to Remove
Unbound Probes

Fluorescence Microscopy

Analyze Signal and
Localize Target Sequence

Click to download full resolution via product page

Caption: A generalized workflow for using TNA or PNA probes in diagnostic assays like FISH.

Therapeutics
The exceptional stability of both TNA and PNA makes them attractive candidates for antisense

and antigene therapies. Their resistance to enzymatic degradation in biological fluids prolongs

their half-life in vivo compared to natural oligonucleotides.
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PNA has been shown to effectively inhibit gene expression by binding to mRNA and sterically

blocking translation.[7] Its ability to invade double-stranded DNA also opens possibilities for

antigene strategies.

TNA is being explored for the development of aptamers, which are structured oligonucleotides

that can bind to specific targets like proteins. The nuclease resistance of TNA aptamers makes

them more stable in biological environments than their DNA or RNA counterparts.

Experimental Protocols
Detailed methodologies for key experiments are crucial for the comparative evaluation of TNA

and PNA. Below are generalized protocols for assessing binding affinity and nuclease stability.

Binding Affinity Determination by Thermal Denaturation
(Melting Temperature, Tm)
Objective: To determine the thermal stability of TNA:DNA and PNA:DNA duplexes as a

measure of binding affinity.

Methodology:

Oligonucleotide Preparation: Synthesize and purify the TNA, PNA, and complementary DNA

oligonucleotides. Quantify the concentration of each oligonucleotide using UV-Vis

spectrophotometry at 260 nm.

Duplex Formation: Mix the TNA or PNA with its complementary DNA strand in a 1:1 molar

ratio in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

Thermal Denaturation: Use a UV-Vis spectrophotometer equipped with a temperature

controller to monitor the absorbance of the duplex solution at 260 nm as the temperature is

increased at a constant rate (e.g., 1 °C/minute) from a low temperature (e.g., 20 °C) to a high

temperature (e.g., 90 °C).

Data Analysis: Plot the absorbance as a function of temperature. The melting temperature

(Tm) is the temperature at which 50% of the duplex has dissociated into single strands, and

it corresponds to the midpoint of the sigmoidal melting curve. This is determined by finding

the peak of the first derivative of the melting curve.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://en.wikipedia.org/wiki/Peptide_nucleic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclease Stability Assay
Objective: To compare the resistance of TNA and PNA to enzymatic degradation.

Methodology:

Oligonucleotide Preparation: Synthesize and purify TNA and PNA oligonucleotides. For

visualization, they can be labeled with a fluorescent dye (e.g., 5'-FAM).

Nuclease Digestion: Incubate a fixed amount of the TNA and PNA oligonucleotides (e.g., 1

µM) with a nuclease (e.g., S1 nuclease, DNase I, or snake venom phosphodiesterase) or in

a biological matrix like human serum at 37 °C.

Time Course Sampling: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots of

the reaction mixture and quench the enzymatic activity by adding a stop solution (e.g., EDTA

to chelate divalent cations required by many nucleases) and heating.

Analysis by Gel Electrophoresis: Analyze the samples by denaturing polyacrylamide gel

electrophoresis (PAGE). Visualize the bands corresponding to the intact and degraded

oligonucleotides using a fluorescence imager.

Quantification: Quantify the intensity of the band corresponding to the full-length

oligonucleotide at each time point. Plot the percentage of intact oligonucleotide versus time

to determine the degradation kinetics.

Conclusion
Both TNA and PNA offer significant advantages over natural nucleic acids for a variety of

research and therapeutic applications. PNA's neutral backbone provides exceptionally high

binding affinity and specificity, making it a powerful tool for diagnostics and antisense

applications. TNA, with its nuclease-resistant threose-sugar backbone, is emerging as a robust

alternative, particularly in the development of stable aptamers and diagnostic probes. The

choice between TNA and PNA will ultimately depend on the specific requirements of the

application, including the desired binding characteristics, target molecule, and biological

environment. This guide provides a foundational understanding to assist researchers in making

an informed decision.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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